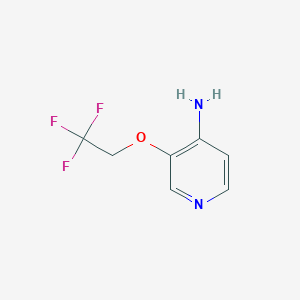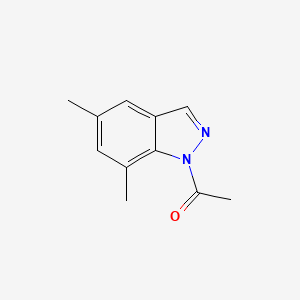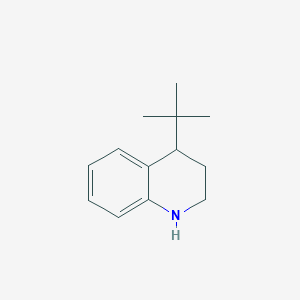
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine is a chemical compound with the molecular formula C7H7F3N2O. It is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethoxy)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Eigenschaften
Molekularformel |
C7H7F3N2O |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroethoxy)pyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-3-12-2-1-5(6)11/h1-3H,4H2,(H2,11,12) |
InChI-Schlüssel |
RWPPXCCXYHWEKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1N)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)



![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)


![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)
